molecular formula C19H15ClN4O4 B2640456 N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide CAS No. 2415555-42-7

N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide

Cat. No. B2640456
CAS RN: 2415555-42-7
M. Wt: 398.8
InChI Key: MKXRQYCZNLTXGT-UHFFFAOYSA-N
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Description

N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide is a useful research compound. Its molecular formula is C19H15ClN4O4 and its molecular weight is 398.8. The purity is usually 95%.
BenchChem offers high-quality N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One study detailed the synthesis and pharmacological evaluation of novel derivatives involving furan and oxazolyl methyl groups, showing potential for antidepressant and antianxiety activities (J. Kumar et al., 2017). This suggests that compounds with similar structures could be explored for neurological or psychological health applications.

Antitumor Activity

Another investigation focused on the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, which were tested as inhibitors of tumor cell growth, indicating potential applications in cancer research (R. Forsch et al., 2002). This points to the interest in developing novel compounds for therapeutic interventions against cancer.

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines, including structural analogues with furan and oxazolyl groups, demonstrated strong antiprotozoal activity, highlighting the potential of such compounds in treating protozoal infections (M. Ismail et al., 2004). This underscores the role of chemical synthesis in discovering new drugs for infectious diseases.

Inhibitors of NQO2

A study on furan amidines and their analogues evaluated their effectiveness as inhibitors of NQO2, an enzyme of interest for its potential use in cancer chemotherapy and malaria treatment (Soraya Alnabulsi et al., 2018). This research area might be relevant for compounds with similar chemical backbones, exploring their utility in treating various diseases.

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4/c1-10-17(11(2)28-24-10)16-6-5-14(27-16)9-22-18(25)19(26)23-15-7-13(20)4-3-12(15)8-21/h3-7H,9H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXRQYCZNLTXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-chloro-2-cyanophenyl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}ethanediamide

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